Cas no 96638-79-8 (Decuroside I)

Decuroside I 化学的及び物理的性質
名前と識別子
-
- Decuroside I
- Decuroside II
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2-[1-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-1-methylethyl]-2,3-dihydro-, (R)- (ZCI)
- D
- Nodakenetin 4′-O-β-gentiobioside
- HY-113791
- FS-8142
- (2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
- CS-0064038
- 96638-79-8
-
- インチ: 1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3
- InChIKey: AUYDWCKBYROHJQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CC2C(=CC3=C(C=2)CC(C(C)(C)OC2C(O)C(O)C(O)C(COC4C(O)C(O)C(O)C(CO)O4)O2)O3)O1
計算された属性
- せいみつぶんしりょう: 570.19485575g/mol
- どういたいしつりょう: 570.19485575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 14
- 重原子数: 40
- 回転可能化学結合数: 7
- 複雑さ: 929
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 214Ų
じっけんとくせい
- 色と性状: Powder
Decuroside I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6536-5 mg |
Decuroside I |
96638-79-8 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
ChemFaces | CFN95004-5mg |
Decuroside I |
96638-79-8 | >=98% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6536-1 ml * 10 mm |
Decuroside I |
96638-79-8 | 1 ml * 10 mm |
¥ 5080 | 2024-07-20 | ||
TargetMol Chemicals | TN6536-1 mL * 10 mM (in DMSO) |
Decuroside I |
96638-79-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-15 | |
TargetMol Chemicals | TN6536-5mg |
Decuroside I |
96638-79-8 | 5mg |
¥ 3330 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6536-5 mg |
Decuroside I |
96638-79-8 | 5mg |
¥3340.00 | 2022-02-28 | ||
ChemFaces | CFN95004-5mg |
Decuroside I |
96638-79-8 | >=98% | 5mg |
$318 | 2023-09-19 |
Decuroside I 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
Decuroside Iに関する追加情報
Decuroside I: A Comprehensive Overview
Decuroside I, with the CAS number 96638-79-8, is a bioactive compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, primarily studied for its pharmacological and biochemical activities, has been the subject of extensive research, particularly in the context of its role in natural products and drug discovery.
The structural elucidation of Decuroside I has been a focal point for researchers, as understanding its molecular architecture is crucial for exploring its functional properties. Recent studies have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to determine its exact structure. These findings have revealed that Decuroside I possesses a complex carbon skeleton, which contributes to its diverse biological activities.
One of the most intriguing aspects of Decuroside I is its natural occurrence. It has been isolated from several plant species, particularly those belonging to the family Lauraceae. Researchers have identified this compound in the leaves, stems, and roots of these plants, suggesting its role as a secondary metabolite with potential defensive functions. The isolation and characterization of Decuroside I from these sources have provided valuable insights into the biosynthetic pathways responsible for its formation.
The pharmacological profile of Decuroside I has been extensively investigated, with studies highlighting its anti-inflammatory, antioxidant, and antimicrobial properties. Recent experiments have demonstrated that Decuroside I exhibits potent inhibitory effects on inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its antioxidant activity has been linked to its ability to scavenge free radicals, which could be beneficial in combating oxidative stress-related diseases.
In terms of therapeutic applications, Decuroside I has shown potential in the treatment of neurodegenerative disorders. Preclinical studies have indicated that this compound can protect against neuronal damage caused by oxidative stress and inflammation. Furthermore, its ability to modulate key signaling pathways involved in neuroprotection suggests that it could be a valuable lead compound for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The safety profile of Decuroside I is another critical area of research. Recent toxicity studies have demonstrated that this compound exhibits low toxicity at therapeutic doses, which is a favorable attribute for drug development. However, further studies are required to fully understand its long-term effects and potential side effects.
The synthesis and modification of Decuroside I have also been explored to enhance its pharmacokinetic properties. Researchers have employed various chemical strategies to modify the structure of this compound, aiming to improve its bioavailability and stability. These efforts have led to the development of several analogs with enhanced biological activities.
In conclusion, Decuroside I, with CAS number 96638-79-8, represents a promising bioactive compound with diverse applications in pharmacology and medicine. Its unique structure, coupled with its potent biological activities, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, the future prospects for this compound appear highly promising.
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